5-Iodo-N-methyl-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
5-Iodo-7-isopropyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is an organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of an iodine atom, an isopropyl group, and a methyl group attached to the pyrrolopyrimidine core. It is typically a solid compound, often appearing as yellow or light brown crystals .
Preparation Methods
The synthesis of 5-Iodo-7-isopropyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine generally involves multiple steps. Initially, 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is synthesized. This intermediate is then subjected to iodination under specific reaction conditions to introduce the iodine atom, resulting in the target compound . The reaction conditions typically involve the use of iodine and a suitable oxidizing agent in an organic solvent.
Chemical Reactions Analysis
5-Iodo-7-isopropyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolopyrimidine ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Iodo-7-isopropyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Iodo-7-isopropyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
5-Iodo-7-isopropyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be compared with other pyrrolopyrimidine derivatives, such as:
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has shown potent antitubercular activity.
®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: A JAK1 selective inhibitor with significant therapeutic potential.
The uniqueness of 5-Iodo-7-isopropyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
833481-33-7 |
---|---|
Molecular Formula |
C10H13IN4 |
Molecular Weight |
316.14 g/mol |
IUPAC Name |
5-iodo-N-methyl-7-propan-2-ylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H13IN4/c1-6(2)15-4-7(11)8-9(12-3)13-5-14-10(8)15/h4-6H,1-3H3,(H,12,13,14) |
InChI Key |
XGUMSIVOFJMGEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=C(N=CN=C21)NC)I |
Origin of Product |
United States |
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